

An In-depth Technical Guide to the Chemical Properties of Bromotriphenylethylene

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Compound of Interest

Compound Name: Bromotriphenylethylene

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of **bromotriphenylethylene**, a significant intermediate in organic synthesis and a molecule of interest in medicinal chemistry. This document details its physical and chemical characteristics, spectroscopic profile, synthesis, and reactivity. Special attention is given to its role as a precursor in the synthesis of pharmacologically active molecules and its interaction with biological systems. Detailed experimental protocols for its synthesis and key reactions are provided, alongside visual representations of reaction mechanisms and biological pathways to facilitate a deeper understanding of its chemical behavior and potential applications.

Introduction

Bromotriphenylethylene, also known as (1-bromo-2,2-diphenylethenyl)benzene, is a triaryl-substituted haloalkene. Its structure, featuring three phenyl rings attached to a vinyl bromide core, imparts unique chemical and physical properties. Historically, triphenylethylene derivatives have garnered significant attention due to their estrogenic or antiestrogenic activities, with tamoxifen being a prominent example.^{[1][2][3]} **Bromotriphenylethylene** serves as a versatile synthetic intermediate for the preparation of a wide array of organic compounds, including potential therapeutic agents.^{[4][5]} Its utility stems from the reactivity of the vinyl bromide moiety, which allows for the introduction of various functional groups through cross-

coupling reactions. This guide aims to provide a detailed technical resource for researchers and professionals working with or interested in **bromotriphenylethylene** and its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of **bromotriphenylethylene** is presented in the table below. These properties are crucial for its handling, purification, and use in chemical reactions.

Property	Value	Reference(s)
Molecular Formula	C ₂₀ H ₁₅ Br	[6]
Molecular Weight	335.24 g/mol	[6]
CAS Number	1607-57-4	[6]
Appearance	Light yellow crystalline powder	
Melting Point	115-117 °C	
Boiling Point	399.9 °C at 760 mmHg	
Solubility	Soluble in chloroform and other common organic solvents.	[7]

Spectroscopic Data

The structural elucidation of **bromotriphenylethylene** is confirmed through various spectroscopic techniques. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (Proton NMR): The ¹H NMR spectrum of **bromotriphenylethylene** is expected to show complex multiplets in the aromatic region, typically between δ 7.0 and 7.5 ppm, corresponding to the fifteen protons of the three phenyl rings. The exact chemical shifts and coupling patterns can be complex due to the restricted rotation around the C-C single bonds and the anisotropic effects of the aromatic rings.[8][9][10][11][12]

- ^{13}C NMR (Carbon-13 NMR):** The ^{13}C NMR spectrum will display signals corresponding to the 20 carbon atoms of the molecule. The olefinic carbons are expected to resonate at approximately δ 120-145 ppm. The carbon bearing the bromine atom will be influenced by the halogen's electronegativity and will likely appear in the downfield region of the sp^2 carbons. The aromatic carbons will show a series of signals in the typical aromatic region of δ 125-140 ppm. Due to symmetry considerations, some of the phenyl carbons may be chemically equivalent, leading to fewer than 20 distinct signals.[\[6\]](#)[\[13\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **bromotriphenylethylene**, typically recorded as a KBr pellet, provides information about its functional groups.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Wavenumber (cm^{-1})	Assignment	Intensity
~3100-3000	Aromatic C-H stretch	Medium-Weak
~1600, 1490, 1440	Aromatic C=C stretching vibrations	Medium-Strong
~800-600	C-Br stretch	Medium-Strong
Below 900	Aromatic C-H out-of-plane bending	Strong

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **bromotriphenylethylene** will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (^{79}Br and ^{81}Br isotopes in an approximate 1:1 ratio).[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

m/z	Assignment
334/336	$[\text{M}]^+$, Molecular ion
255	$[\text{M}-\text{Br}]^+$, Loss of bromine radical
178	$[\text{C}_{14}\text{H}_{10}]^+$, Biphenylene fragment
165	$[\text{C}_{13}\text{H}_9]^+$, Fluorenyl cation

The fragmentation pattern is a key tool for confirming the molecular structure. The loss of a bromine radical is a common initial fragmentation step.[\[19\]](#)[\[21\]](#)

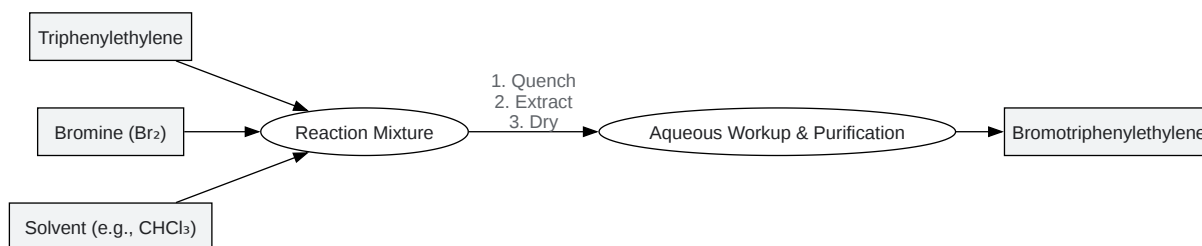
Synthesis and Reactivity

Synthesis of Bromotriphenylethylene

Bromotriphenylethylene is commonly synthesized from triphenylethylene via bromination.

Experimental Protocol: Bromination of Triphenylethylene[\[7\]](#)

- **Dissolution:** Dissolve triphenylethylene (1.0 eq) in a suitable solvent such as chloroform or dichloromethane in a round-bottom flask.
- **Cooling:** Cool the solution to 0 °C or a lower temperature using an ice bath or a cryostat.
- **Bromine Addition:** Slowly add a solution of bromine (1.0-1.2 eq) in the same solvent to the cooled solution with constant stirring. The addition should be dropwise to control the reaction temperature and prevent side reactions.
- **Reaction:** Allow the reaction mixture to stir at the low temperature for a specified time (e.g., 1-2 hours) and then let it warm to room temperature.
- **Quenching:** Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
- **Extraction:** Separate the organic layer and wash it with water and brine.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure **bromotriphenylethylene**.



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Synthesis of **Bromotriphenylethylene** Workflow

Reactivity of **Bromotriphenylethylene**

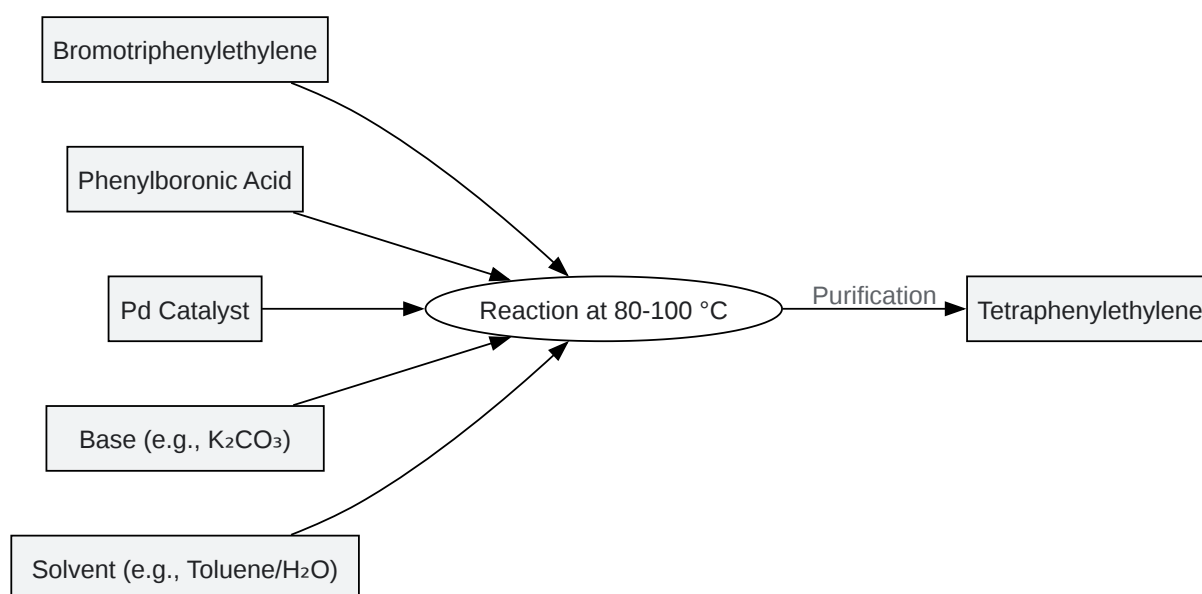
The vinyl bromide moiety in **bromotriphenylethylene** is a versatile handle for various carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction allows for the formation of a new carbon-carbon bond by coupling **bromotriphenylethylene** with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.^{[22][23][24][25][26]}

Experimental Protocol: Suzuki-Miyaura Coupling of **Bromotriphenylethylene** with Phenylboronic Acid^{[23][24]}

- **Reaction Setup:** In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine **bromotriphenylethylene** (1.0 eq), phenylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 3-5 mol%), and a base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
- **Reaction:** Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

- Workup: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the tetraphenylethylene product.



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Suzuki-Miyaura Coupling Workflow

The Heck reaction involves the palladium-catalyzed coupling of **bromotriphenylethylene** with an alkene, such as styrene or an acrylate, in the presence of a base to form a new substituted alkene.[4][5][27][28][29]

Experimental Protocol: Heck Reaction of **Bromotriphenylethylene** with Styrene[28][29]

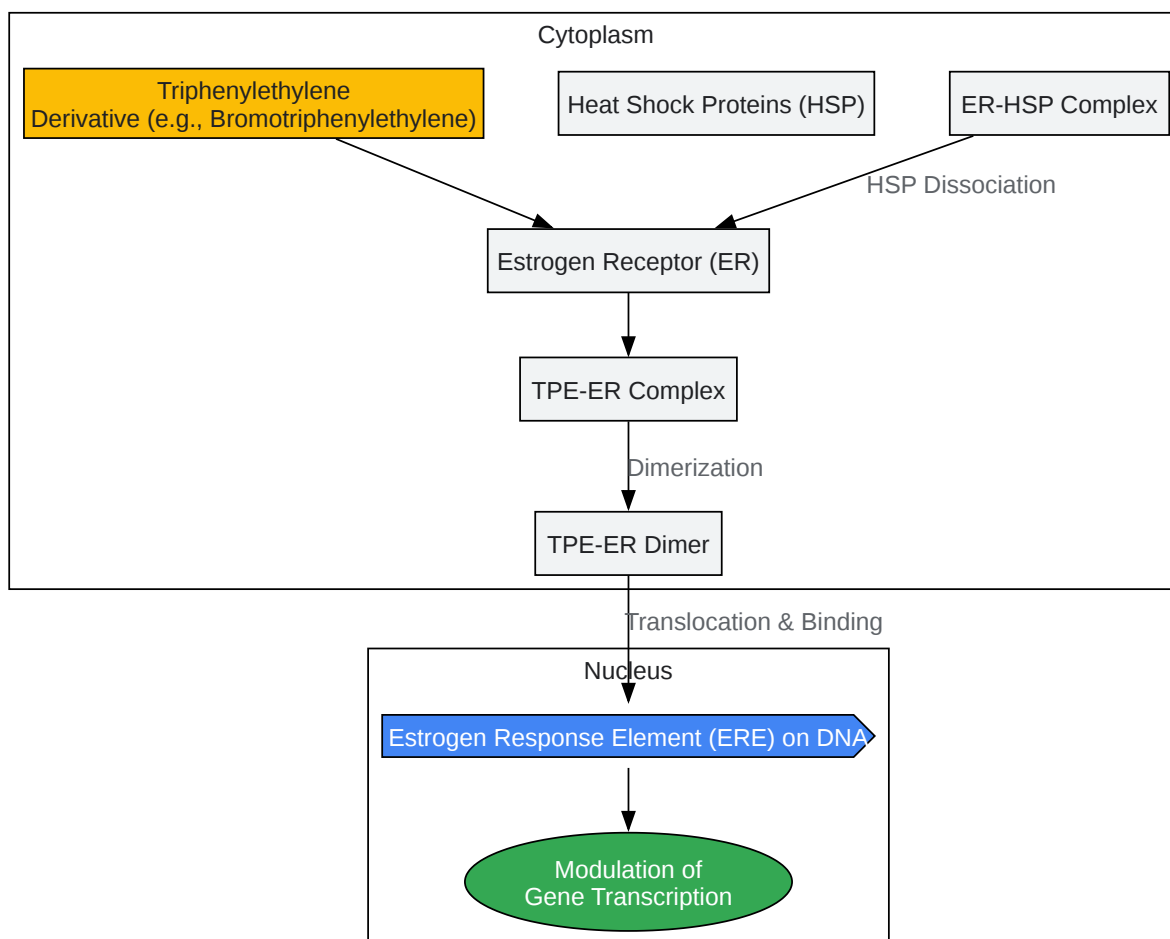
- **Reaction Setup:** In a sealed tube or a flask equipped with a reflux condenser, combine **bromotriphenylethylene** (1.0 eq), styrene (1.2-1.5 eq), a palladium catalyst such as palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (e.g., 2-5 mol%), a phosphine ligand like triphenylphosphine (PPh_3) (e.g., 4-10 mol%), and a base such as triethylamine (Et_3N) or potassium carbonate (K_2CO_3) (1.5-2.0 eq).
- **Solvent Addition:** Add a suitable degassed solvent, such as DMF, acetonitrile, or toluene.
- **Reaction:** Heat the reaction mixture to a high temperature (e.g., 100-140 °C) and stir for several hours to overnight.
- **Workup:** After cooling, filter the reaction mixture to remove the palladium catalyst and inorganic salts.
- **Purification:** Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the corresponding stilbene derivative.

Applications in Drug Development

Triphenylethylene derivatives have been extensively studied for their ability to modulate estrogen receptors (ERs), acting as either agonists or antagonists depending on the tissue. This has led to the development of selective estrogen receptor modulators (SERMs) like tamoxifen.^{[1][2][3]} **Bromotriphenylethylene** serves as a key precursor for the synthesis of various triphenylethylene-based compounds with potential therapeutic applications.

Estrogenic Activity and Mechanism of Action

Estrogens exert their effects by binding to estrogen receptors ($\text{ER}\alpha$ and $\text{ER}\beta$), which are ligand-activated transcription factors.^{[30][31][32][33]} The binding of an estrogenic ligand induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor dimer then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.^{[30][32]} Triphenylethylene derivatives, including **bromotriphenylethylene**, can mimic the action of endogenous estrogens by binding to ERs. The nature of the substituent on the triphenylethylene scaffold can influence whether the compound acts as an agonist or an antagonist.^[34]



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Modulation of Estrogen Receptor Signaling

Precursor for Radiotracers

The bromine atom in **bromotriphenylethylene** can be replaced with a radioisotope, such as ^{18}F or ^{11}C , to create radiolabeled imaging agents for Positron Emission Tomography (PET).^{[35][36][37][38][39]} These radiotracers can be used to visualize and quantify the distribution of estrogen receptors in vivo, which is valuable for cancer diagnosis and monitoring treatment response. The synthesis of such radiolabeled compounds typically involves a nucleophilic substitution reaction where the bromide is displaced by the radioisotope.^{[35][36][37]}

Conclusion

Bromotriphenylethylene is a molecule of significant interest due to its versatile reactivity and its connection to biologically active compounds. This guide has provided a detailed overview of its chemical properties, including its synthesis, spectroscopic characterization, and key reactions. The detailed experimental protocols and visual diagrams are intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry. The continued exploration of **bromotriphenylethylene** and its derivatives is expected to lead to the development of new synthetic methodologies and novel therapeutic agents.

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